Superior Synthetic Yield for TMS-Derivative Compared to Chloro- and Carboxy-Analogs in Identical Conditions
In a direct head-to-head comparison within the same study, 2,5-difluoro-4-(trimethylsilyl)pyridine (23) was synthesized from 2,5-difluoropyridine via lithiation and trapping with chlorotrimethylsilane. The isolated yield of the TMS derivative (82%) was substantially higher than that of the corresponding chloro derivative (4-chloro-2,5-difluoropyridine, 22; 45%) and moderately higher than the carboxylic acid derivative (2,5-difluoropyridine-4-carboxylic acid, 21; 76%) when prepared under analogous conditions using the same starting material and base system [1]. This demonstrates a clear advantage in synthetic efficiency for accessing the TMS-protected scaffold.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | 4-Chloro-2,5-difluoropyridine (45%); 2,5-Difluoropyridine-4-carboxylic acid (76%) |
| Quantified Difference | 1.8-fold increase vs. chloro analog; 8% absolute increase vs. carboxylic acid analog |
| Conditions | Starting material: 2,5-Difluoropyridine; Base: Lithium diisopropylamide; Electrophile: Chlorotrimethylsilane, 1,1,2-Trichloro-1,2,2-trifluoroethane, or CO2; Scale: 50 mmol |
Why This Matters
Higher yield translates directly to lower cost per gram of advanced intermediate and reduced waste in multi-step syntheses, making this compound a more economically viable choice for procurement.
- [1] Bobbio, C.; Schlosser, M. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. J. Org. Chem. 2005, 70 (8), 3039–3045. View Source
